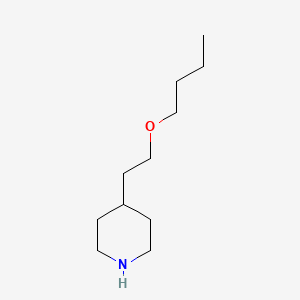

4-(2-Butoxyethyl)piperidine

Description

Retrosynthetic Analysis and Precursor Considerations

Retrosynthetic analysis, a technique for planning organic syntheses, involves deconstructing a target molecule into simpler, commercially available precursors. slideshare.netamazonaws.com For 4-(2-Butoxyethyl)piperidine, several logical disconnections can be envisioned, guiding the selection of potential starting materials.

A primary disconnection strategy targets the bond between the piperidine (B6355638) ring at the C4-position and the attached butoxyethyl side chain. This sp³-sp³ disconnection points to a 4-substituted piperidine synthon and a butoxyethyl synthon. researchgate.net A second key approach involves disconnecting the ether bond (C-O) within the side chain. A third strategy considers the formation of the piperidine ring itself as a final step, disconnecting two bonds within the heterocyclic core.

These disconnections suggest several viable precursor molecules:

Starting from a pre-formed piperidine ring: A highly convergent approach begins with commercially available piperidine derivatives. ruifuchemical.com The most direct precursor is 4-piperidineethanol (B32411) , which can be etherified with a butyl group. Alternatively, a nucleophilic piperidine species could be coupled with an electrophilic butoxyethyl fragment. evitachem.comresearchgate.net

Starting from a pyridine (B92270) derivative: Pyridines can be functionalized and subsequently reduced to the corresponding piperidines. researchgate.net A route could involve the C4-alkylation of a pyridine ring followed by catalytic hydrogenation. rsc.org

Building the piperidine ring: Cyclization strategies can construct the piperidine ring from acyclic precursors. mdpi.comresearchgate.net This could involve an intramolecular reaction of a linear molecule already containing the butoxyethyl moiety.

Historical Synthetic Approaches to Analogous Piperidine Structures

The synthesis of piperidine derivatives has a rich history, with several classical methods forming the foundation of modern approaches. These methods have been widely applied to create a vast library of piperidine-containing compounds. mdpi.comajchem-a.com

One of the oldest and most fundamental methods is the catalytic hydrogenation of pyridine derivatives . This approach allows for the conversion of functionalized aromatic pyridines into their saturated piperidine counterparts. researchgate.net

The construction of the piperidine ring itself has been achieved through various cyclization reactions . The Petrenko-Kritschenko piperidone synthesis, first reported in the early 20th century, is a classic example of a multicomponent reaction to form 4-piperidone (B1582916) derivatives, which are versatile intermediates. researchgate.netchemrevlett.com Other historical approaches include intramolecular versions of the Michael addition and Dieckmann condensation to form the six-membered ring. researchgate.netdtic.mil

Furthermore, the functionalization of pre-formed piperidine rings has long been a staple strategy. This includes nucleophilic additions to the carbonyl group of 4-piperidones and substitution reactions at the α-carbon. researchgate.net These historical methods, while sometimes lacking the selectivity and mild conditions of modern techniques, established the fundamental reactivity patterns that are still exploited in the synthesis of complex piperidine structures.

Direct Synthesis of this compound

Direct synthetic routes to this compound can be categorized into three main strategies: building the ring system with the side chain already in place, functionalizing a pre-existing piperidine ring, or employing catalytic methods to forge key bonds.

Constructing the piperidine ring as a key step allows for the incorporation of the desired C4-substituent during the ring-forming process. Several cyclization strategies are applicable.

Intramolecular Amination: An acyclic precursor, such as a δ-amino alkene or a molecule with appropriately placed leaving groups, can undergo intramolecular cyclization. For instance, an amine can displace a leaving group five carbons away to form the piperidine ring. Modern methods often use metal catalysis to facilitate these transformations under milder conditions. mdpi.com

Aza-Diels-Alder Reactions: The [4+2] cycloaddition between a 1-azadiene and a dienophile is a powerful tool for constructing substituted piperidines. thieme-connect.com By choosing an appropriate dienophile, a precursor to the 2-butoxyethyl group could be installed directly.

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials offer an efficient pathway to highly functionalized piperidines. ajchem-a.combas.bgresearchgate.net A hypothetical MCR for this compound could involve an aldehyde, an amine, and a β-ketoester derivative designed to carry the butoxyethyl fragment. researchgate.net

The most straightforward and likely most practical approach to synthesizing this compound involves the functionalization of a readily available piperidine derivative. The commercially available intermediate, 4-piperidineethanol , is an ideal starting point for this strategy. ruifuchemical.comkoeichem.com

The synthesis can be achieved via a Williamson ether synthesis. The hydroxyl group of 4-piperidineethanol (which may require N-protection, for example with a Boc or Cbz group) is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide is then reacted with an appropriate butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) to form the desired ether linkage. Subsequent deprotection of the nitrogen atom, if performed, yields the target compound.

An alternative functionalization route starts with a 4-piperidone. A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon chain at the C4 position. For example, reacting N-Boc-4-piperidone with a phosphonium (B103445) ylide derived from 2-bromoacetate would yield an α,β-unsaturated ester. Subsequent reduction of both the double bond and the ester, followed by etherification of the resulting primary alcohol with a butyl group, would lead to the desired product. d-nb.info

| Alkylation Strategy | Starting Material | Key Reagents | Notes |

| Williamson Ether Synthesis | 4-Piperidineethanol | 1. N-Protecting Agent (e.g., Boc₂O) 2. Base (e.g., NaH) 3. Butyl Halide (e.g., n-BuBr) 4. Deprotection Agent (e.g., TFA) | A highly direct and efficient route. ruifuchemical.com |

| Wittig/HWE and Reduction | N-Boc-4-piperidone | 1. Wittig/HWE Reagent 2. Reducing Agent (e.g., H₂/Pd/C, LiAlH₄) 3. Etherification Reagents | A multi-step but versatile approach allowing for variation. d-nb.info |

| C4-Alkylation via Enamine/Enolate | N-Protected 4-Piperidone | 1. Base (e.g., LDA) 2. 1-bromo-2-butoxyethane | Less common due to potential challenges with C- vs. O-alkylation and the synthesis of the electrophile. |

Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and milder reaction conditions. The synthesis of this compound can benefit significantly from various catalytic systems, particularly homogeneous catalysts. ajchem-a.com

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are exceptionally versatile for forming C-C and C-O bonds. A plausible route could involve the Suzuki or Negishi coupling of a 4-piperidyl organometallic species (e.g., a boronic acid or zinc reagent) with a 2-butoxyethyl halide. More directly, a palladium-catalyzed etherification (a variation of the Buchwald-Hartwig amination) could couple 4-(2-hydroxyethyl)piperidine with a butylating agent or 4-(2-bromoethyl)piperidine (B3045788) with butanol. Palladium catalysts are also used in hydrogenation steps to reduce pyridine or dihydropyridine (B1217469) precursors. researchgate.netnih.gov

Rhodium-Catalyzed Reactions: Rhodium complexes are effective for hydroamination and carbometalation reactions. acs.orgorganic-chemistry.org An intramolecular hydroamination of an acyclic amino-alkene, catalyzed by a rhodium complex, could be designed to form the piperidine ring. organic-chemistry.org A rhodium-catalyzed asymmetric reductive Heck reaction is a modern method to furnish 3-substituted tetrahydropyridines, showcasing the power of these catalysts in piperidine synthesis. acs.org

Gold-Catalyzed Cyclization: Gold catalysts have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack. A gold-catalyzed intramolecular hydroamination or cyclization of a carefully designed acyclic precursor could provide an efficient entry to the piperidine core. organic-chemistry.orgnih.gov

| Catalytic System | Reaction Type | Potential Application | Reference Example |

| Palladium(0) Complexes | Cross-Coupling / Etherification | Coupling of piperidine and side-chain precursors. | researchgate.netnih.gov |

| Rhodium(I) Complexes | Hydroamination / Carbometalation | Intramolecular cyclization to form the piperidine ring. | acs.orgorganic-chemistry.org |

| Gold(I) Complexes | Alkyne/Allene Hydroamination | Cyclization of functionalized acyclic precursors. | nih.gov |

| Iridium/Ruthenium Complexes | Hydrogenation / Transfer Hydrogenation | Reduction of pyridine precursors to piperidines. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70724-66-2 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

4-(2-butoxyethyl)piperidine |

InChI |

InChI=1S/C11H23NO/c1-2-3-9-13-10-6-11-4-7-12-8-5-11/h11-12H,2-10H2,1H3 |

InChI Key |

JVSPINOXKQMDFN-UHFFFAOYSA-N |

SMILES |

CCCCOCCC1CCNCC1 |

Canonical SMILES |

CCCCOCCC1CCNCC1 |

Other CAS No. |

70724-66-2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Butoxyethyl Piperidine

Direct Synthesis of 4-(2-Butoxyethyl)piperidine

Catalytic Methods in Synthesis

Heterogeneous Catalysis in Piperidine (B6355638) Synthesis

The synthesis of the piperidine ring, a core structure in many chemical entities, can be efficiently achieved through heterogeneous catalysis, which offers advantages such as catalyst reusability and simplified product purification. While direct catalytic synthesis of this compound is not extensively documented, the hydrogenation of a suitably substituted pyridine (B92270) precursor, 4-(2-butoxyethyl)pyridine, presents a viable and industrially scalable route.

Various heterogeneous catalysts have demonstrated high efficacy in the hydrogenation of pyridine derivatives. nih.govorganic-chemistry.org A notable example involves the use of a rhodium on carbon (Rh/C) catalyst, which can facilitate the complete hydrogenation of pyridine rings under relatively mild conditions (e.g., 80 °C and 5 atm of H₂ in water). organic-chemistry.org Other effective catalytic systems include ruthenium and nickel-based catalysts. nih.gov For instance, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of substituted pyridines. nih.gov Furthermore, a novel cobalt catalyst supported on titanium nanoparticles has been shown to enable acid-free hydrogenation with good yields and selectivity, even in water as a solvent. nih.gov

The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For example, silica (B1680970) sulfuric acid has been employed as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of highly functionalized piperidine derivatives. tandfonline.com Similarly, nano-structured catalysts like nano-sulfated zirconia, nano-structured ZnO, and nano-γ-alumina have been utilized in one-pot multicomponent reactions to produce functionalized piperidines with the benefits of short reaction times and mild conditions. bas.bg

Table 1: Comparison of Heterogeneous Catalysts for Piperidine Synthesis

| Catalyst System | Substrate Type | Reaction Conditions | Key Advantages |

| 10% Rh/C | Pyridines | 80 °C, 5 atm H₂, water | Mild conditions, high yield, applicable to various heteroaromatics. organic-chemistry.org |

| Ruthenium-based | Multi-substituted pyridines | Varies | High diastereoselectivity (cis-hydrogenation). nih.gov |

| Cobalt on Titanium Nanoparticles | Substituted pyridines | Varies | Acid-free conditions, good yield and selectivity, operable in water. nih.gov |

| Silica Sulfuric Acid | Aldehydes, amines, β-ketoesters | Methanol, heating | Efficient, reusable, good yields. tandfonline.com |

| Nano-structured catalysts (e.g., nano-sulfated zirconia) | 1,3-dicarbonyls, amines, aldehydes | Ethanol, room temperature | Short reaction times, mild conditions, catalyst reusability. bas.bg |

Green Chemistry Approaches to Piperidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperidine derivatives to enhance sustainability. nih.govacs.orgrsc.org These approaches focus on maximizing atom economy, minimizing waste, and utilizing environmentally benign reagents and solvents. acs.orgresearchgate.netfigshare.com

A significant green chemistry strategy is the development of one-pot synthesis protocols. For instance, an efficient, one-pot process for preparing N-substituted piperidones using carbonate bases has been demonstrated, offering improved atom economy and reduced waste streams compared to classical methods like the Dieckman cyclization. acs.org This approach avoids the need for large excesses of reagents and simplifies product isolation. acs.org

The use of water as a solvent and the development of recyclable catalysts are also cornerstones of green piperidine synthesis. The selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine (B43090) to piperidine using ReOx-modified Rh catalysts in water is a prime example of a sustainable route to the piperidine core. rsc.org Furthermore, the use of biocatalysts, such as immobilized Candida antarctica lipase (B570770) B (CALB), for the multicomponent synthesis of piperidines represents a significant advancement in green chemistry. rsc.org This biocatalytic method allows for the reaction to proceed under mild conditions with high yields, and the catalyst can be recycled multiple times. rsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like functionalized piperidines from simple starting materials in a single step. bas.bgtaylorfrancis.combeilstein-journals.org This strategy is highly convergent and adheres to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving energy. bas.bg

The synthesis of highly functionalized piperidines can be achieved through the MCR of aldehydes, amines, and β-ketoesters. tandfonline.comtaylorfrancis.combeilstein-journals.org Various catalysts have been employed to facilitate these transformations, including tetrabutylammonium (B224687) tribromide (TBATB), zirconium tetrachloride, and silica sulfuric acid. tandfonline.comresearchgate.nettaylorfrancis.com For example, a one-pot, five-component reaction using silica sulfuric acid as a catalyst has been developed for the synthesis of highly functionalized piperidines in good yields. tandfonline.com

To synthesize a precursor for this compound via an MCR, one could envision a reaction involving an appropriate aldehyde, an amine, and a β-ketoester that incorporates the butoxyethyl side chain. The resulting functionalized piperidine could then be further modified to yield the target compound. The versatility of MCRs allows for the generation of a diverse range of substituted piperidines by simply varying the starting components. taylorfrancis.comresearchgate.net

Optimization of Synthetic Conditions and Yield

Solvent Effects and Reaction Kinetics

In some cases, solvent-free conditions have been explored, although this can lead to lower yields. nih.gov The optimization of solvent choice is crucial for maximizing yield and minimizing reaction time, and it often depends on the specific reactants and catalyst being used. rsc.orgresearchgate.net

Temperature and Pressure Influence

Temperature and pressure are critical parameters in the synthesis of piperidines, particularly in hydrogenation reactions. The hydrogenation of pyridine to piperidine is an exothermic process, and therefore, lower temperatures generally favor the equilibrium towards the product side. However, from a kinetic standpoint, higher temperatures are required to achieve a reasonable reaction rate. Thus, an optimal temperature must be determined to balance thermodynamic and kinetic factors.

In the heterogeneous catalytic hydrogenation of pyridines, the reaction is often carried out at elevated pressures of hydrogen gas. For example, the hydrogenation of various aromatic rings, including pyridines, using 10% Rh/C proceeds efficiently at 5 atm of H₂ pressure. organic-chemistry.org The pressure of hydrogen influences its concentration on the catalyst surface, which in turn affects the reaction rate. The optimization of both temperature and pressure is essential for achieving high yields and selectivity in a cost-effective and safe manner.

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of substituted piperidines is of great importance, as the biological activity of chiral molecules often depends on their stereochemistry. nih.govrsc.org While there is no specific literature on the stereoselective synthesis of this compound, general strategies for controlling the stereochemistry of 4-substituted piperidines can be applied.

One common approach is the use of chiral auxiliaries. For example, N-galactosylation of 2-pyridone followed by nucleophilic addition can lead to the stereoselective formation of 4-substituted piperidin-2-ones. znaturforsch.com The chiral auxiliary can then be removed to yield the desired enantiomerically enriched piperidine derivative.

Another powerful strategy is the use of stereoselective multicomponent reactions. A stereoselective three-component vinylogous Mannich-type reaction has been developed for the synthesis of multi-substituted chiral piperidines. rsc.org This method was inspired by the biosynthesis of piperidine alkaloids and has been successfully applied to the synthesis of several natural products. rsc.org Furthermore, four-component stereoselective syntheses of tetracyano-substituted piperidines have been reported, demonstrating the potential of MCRs to create multiple stereocenters in a single step with high control. researchgate.net

For the synthesis of a specific stereoisomer of this compound, one could envision the hydrogenation of a prochiral 4-(2-butoxyethyl)dihydropyridine precursor using a chiral catalyst, or the stereoselective alkylation of a chiral 4-substituted piperidine derivative.

Advanced Characterization Methodologies for 4 2 Butoxyethyl Piperidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the structural elucidation of organic molecules like 4-(2-Butoxyethyl)piperidine, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. organicchemistrydata.org

For this compound, ¹H NMR and ¹³C NMR are the primary 1D techniques used. rsc.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons of each type. ox.ac.uk ¹³C NMR provides information about the different carbon atoms in the molecule. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the assignment of signals from 1D spectra. organicchemistrydata.orgnih.gov

¹⁵N NMR spectroscopy can provide specific insights into the electronic environment of the nitrogen atom within the piperidine (B6355638) ring. rsc.org The chemical shift of the nitrogen atom is sensitive to its hybridization, substitution, and protonation state. acs.org For secondary amines like piperidine, the ¹⁵N chemical shift typically falls within a characteristic range. science-and-fun.de The values are referenced against a standard like nitromethane. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on typical values for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 1.5 - 2.5 (broad singlet) | - |

| 2, 6 (Piperidine) | 2.9 - 3.1 (multiplet) | ~46 |

| 3, 5 (Piperidine) | 1.6 - 1.8 (multiplet) | ~26 |

| 4 (Piperidine) | 1.2 - 1.4 (multiplet) | ~32 |

| 7 (CH₂) | 1.4 - 1.6 (multiplet) | ~37 |

| 8 (CH₂) | 3.4 - 3.6 (triplet) | ~68 |

| 9 (CH₂) | 3.3 - 3.5 (triplet) | ~71 |

| 10 (CH₂) | 1.4 - 1.6 (multiplet) | ~32 |

| 11 (CH₂) | 1.3 - 1.5 (multiplet) | ~19 |

| 12 (CH₃) | 0.8 - 1.0 (triplet) | ~14 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.orgglobalresearchonline.net

For this compound, FTIR and Raman spectra would reveal characteristic bands corresponding to the N-H bond of the secondary amine, C-H bonds of the aliphatic chains, the C-O-C ether linkage, and C-N bonds of the piperidine ring. researchgate.netlibretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Broad |

| C-H (Alkane) | Stretch | 2850 - 3000 | Strong |

| C-H (Alkane) | Bend | 1350 - 1470 | Medium |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Strong |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. pressbooks.pub The utility of UV-Vis for structural elucidation is most prominent for molecules containing chromophores, which are typically systems of conjugated pi bonds. masterorganicchemistry.comlibretexts.org

This compound is a saturated molecule, lacking conjugated double bonds or aromatic rings. The functional groups present—a secondary amine and an ether—exhibit electronic transitions (n→σ*) that occur at very short wavelengths, typically below 200 nm. quimicaorganica.org These absorptions fall in the far-UV region and are generally not detectable by standard UV-Vis spectrophotometers, which operate in the 220–700 nm range. pressbooks.pub Therefore, the UV-Vis spectrum of this compound is not expected to show significant absorption bands and is primarily used to confirm the absence of UV-active impurities.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. nih.govlibretexts.org Techniques like Electron Ionization (EI) are commonly used for volatile compounds. nih.gov

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule would then fragment in predictable ways. libretexts.org Key fragmentation pathways for piperidine derivatives often involve cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For this compound, fragmentation of the butoxyethyl side chain is also expected. The most abundant fragment ion observed in the spectrum is known as the base peak. libretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₁₁H₂₃NO) Molecular Weight: 185.31 g/mol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 185 | [C₁₁H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₁H₂₂NO]⁺ | Loss of a hydrogen atom (M-1) from the piperidine ring |

| 128 | [C₇H₁₄NO]⁺ | Cleavage of the butyl group from the ether |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage of the entire ethyl side chain at the C4 position |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |

| 57 | [C₄H₉]⁺ | Butyl cation from ether cleavage |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. google.com Given its likely volatility, this compound is well-suited for GC analysis. google.com

In a GC system, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The sample is injected into the instrument, where it is heated and vaporized, and then swept onto the column by the carrier gas. Compounds are separated based on their boiling points and their interactions with the stationary phase.

GC is highly effective for determining the purity of a sample of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram. The technique can be made quantitative by using an internal or external standard. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the main component and any impurities by comparing their mass spectra to library data. researchgate.netscholars.directresearchgate.net

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, identification, and quantification of piperidine derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation of piperidine compounds is typically achieved on columns with a C18 (octadecylsilane) stationary phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net To improve peak shape and resolution for basic compounds like piperidines, additives such as formic acid, phosphoric acid, or ammonium (B1175870) formate (B1220265) are frequently incorporated into the mobile phase. researchgate.netpolicija.sinih.gov Detection is commonly performed using an ultraviolet (UV) detector, although the native piperidine ring lacks a strong chromophore, which can limit sensitivity. researchgate.netnih.gov For compounds without significant UV absorbance, pre-column or post-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride or dansyl chloride, can be employed to enhance detection. researchgate.netnih.gov

While specific methods for this compound are not extensively detailed in the public literature, established methodologies for analogous piperidine structures provide a strong foundation for method development. The parameters would be optimized to account for the increased hydrophobicity imparted by the butoxyethyl substituent.

Table 1: Representative RP-HPLC Conditions for Piperidine Derivative Analysis This table presents typical conditions reported for the analysis of various piperidine compounds, which can serve as a starting point for method development for this compound.

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile | researchgate.net |

| 0.01 mol/L Phosphate Aqueous Solution : Methanol | google.com | |

| 0.1% Formic Acid and 1mM Ammonium Formate in Water : 0.1% Formic Acid in Methanol | policija.si | |

| Detection | UV | researchgate.netgoogle.com |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netnih.gov |

| Column Temp. | 30 °C | researchgate.netgoogle.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are critical for the unambiguous identification and structural elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Piperidine and some of its derivatives can be analyzed directly by GC-MS. nist.govhmdb.ca The electron ionization (EI) mass spectrum of the parent piperidine molecule shows a characteristic fragmentation pattern, with a prominent base peak at m/z 84, corresponding to the loss of a hydrogen atom, and other significant fragments. nist.gov For less volatile or more polar derivatives, derivatization may be necessary to improve chromatographic performance and prevent peak tailing. researchgate.net Analysis of this compound by GC-MS would likely involve fragmentation at the ether linkage and within the piperidine ring, providing key structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and its tandem version (LC-MS/MS) have become the preferred methods for analyzing piperidine derivatives due to their high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. kuleuven.be This technique combines the separation capabilities of HPLC with the mass analysis of MS. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ for basic compounds like piperidines, allowing for precise molecular weight determination. nih.govscielo.brresearchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.gov Collision-induced dissociation (CID) experiments reveal characteristic fragmentation pathways for the piperidine scaffold, often involving the neutral loss of small molecules like water or cleavage of side chains. nih.gov For this compound, LC-MS/MS analysis would be invaluable for confirming its identity in complex mixtures, studying its metabolites, and identifying related impurities. nih.govmdpi.comalternative-therapies.com

Table 2: Common Mass Spectrometry Fragments of the Piperidine Ring This table outlines characteristic fragments observed in the mass spectra of piperidine-containing compounds.

| m/z | Proposed Fragment | Technique | Source(s) |

|---|---|---|---|

| 85 | [C₅H₁₁N]⁺ (Molecular Ion) | EI-MS | nist.gov |

| 84 | [M-H]⁺ | EI-MS | nist.gov |

| 70 | [M-CH₃]⁺ | EI-MS | nist.gov |

| 57 | [M-C₂H₄]⁺ | EI-MS | policija.si |

| 56 | [M-C₂H₅]⁺ | EI-MS | nist.gov |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

For piperidine-containing compounds, XRD studies have consistently shown that the six-membered ring typically adopts a stable chair conformation. iucr.orgresearchgate.nettandfonline.com The analysis reveals the spatial orientation of substituents on the ring, designating them as either axial or equatorial. tandfonline.com In the case of this compound, an XRD analysis would precisely define the conformation of the piperidine ring and the orientation and geometry of the butoxyethyl side chain.

Furthermore, XRD elucidates the molecular packing within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the crystal's structure and properties. iucr.orgtandfonline.comebi.ac.uk For piperidine, which contains an N-H group, hydrogen bonding is a key feature in its crystal structure, often forming chains of molecules. iucr.orgebi.ac.uk Although this compound is a secondary amine and can act as a hydrogen bond donor and acceptor, the presence of the bulky butoxyethyl group may influence the packing arrangement compared to the parent molecule.

Table 3: Example Crystallographic Data for Piperidine This table provides an example of the type of data obtained from an XRD analysis, using the parent compound piperidine as a reference. iucr.org

| Parameter | Piperidine |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.9705 |

| b (Å) | 5.9610 |

| c (Å) | 8.3585 |

| Volume (ų) | 546.07 |

| Z (Molecules/Unit Cell) | 4 |

| Conformation | Chair |

Computational and Theoretical Chemistry of 4 2 Butoxyethyl Piperidine

Molecular Modeling and Geometry Optimization

Molecular modeling of 4-(2-butoxyethyl)piperidine begins with constructing its three-dimensional structure. The primary objective of geometry optimization is to find the most stable arrangement of atoms, which corresponds to the minimum energy conformation on the potential energy surface. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netrsc.org

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is reached. For this compound, this involves determining the preferred conformation of the piperidine (B6355638) ring—typically a chair conformation—and the orientation of the 2-butoxyethyl substituent at the C4 position. researchgate.netnih.gov The final optimized geometry provides critical data on the molecule's spatial arrangement, which is fundamental for all subsequent computational analyses. researchgate.net

Illustrative Optimized Geometric Parameters for a Substituted Piperidine Ring

| Parameter | Typical Value (Angstrom Å or Degrees °) |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length (ring) | ~1.53 Å |

| C-H Bond Length | ~1.09 Å |

| C-N-C Bond Angle | ~112° |

| C-C-C Bond Angle (ring) | ~111° |

| C-C-N Bond Angle | ~110° |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netopenaccesspub.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. openaccesspub.org For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms. researchgate.net

Illustrative Electronic Properties

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. |

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the optimized molecular geometry. These calculations determine the frequencies corresponding to the molecule's vibrational modes, such as C-H, N-H, C-N, and C-O stretching and bending. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov This analysis helps in assigning the peaks observed in experimental spectra to specific molecular motions. researchgate.net

UV-Vis Absorptions: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. medium.comnih.gov This calculation provides information on the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax). For a molecule like this compound, which lacks extensive conjugation, significant absorptions would be expected in the UV rather than the visible region. medium.com

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (if not N-substituted) | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-O Stretch (ether) | 1050 - 1150 |

| C-N Stretch | 1020 - 1250 |

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).

These parameters collectively offer a comprehensive profile of the chemical reactivity of this compound. researchgate.netdocumentsdelivered.com

Formulas for Global Chemical Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ² / 2η |

Conformational Analysis and Stability Studies

The piperidine ring is conformationally flexible, primarily adopting a stable chair conformation to minimize steric and torsional strain. nih.govwikipedia.org For a 4-substituted piperidine like this compound, the substituent can be in either an axial or an equatorial position. nih.gov

Computational conformational analysis involves calculating the relative energies of these different conformers. Generally, for bulky substituents, the equatorial position is sterically favored and thus more stable. nih.gov However, factors like intramolecular hydrogen bonding or specific electronic interactions (e.g., charge-dipole interactions) can sometimes stabilize the axial conformer. d-nb.infonih.gov Quantum chemical calculations can precisely determine the free energy difference (ΔG) between the axial and equatorial conformers, predicting their equilibrium population. nih.govnih.gov Studies on the parent piperidine molecule show that the chair form is the global minimum energy structure. rsc.org

Simulation of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in different environments, such as in solution or in biological systems. Molecular Dynamics (MD) simulations are a powerful tool for this purpose. researchgate.netnih.gov MD simulates the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular forces. dovepress.com

For this compound, key intermolecular interactions include:

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. If the nitrogen is protonated (forming a piperidinium (B107235) ion), the N-H group becomes a strong hydrogen bond donor. The oxygen atom in the butoxyethyl side chain also acts as a hydrogen bond acceptor. nih.govnih.govacademicjournals.org

MD simulations can model these interactions in an explicit solvent (like water), revealing how the molecule is solvated and how it might interact with biological targets like proteins or enzymes. dovepress.comrsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly through the application of quantum mechanics, serves as a powerful tool for the detailed elucidation of reaction mechanisms at a molecular level. For the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, computational methods can provide profound insights into the reaction dynamics, transition states, and the influence of various parameters on the reaction outcome. This synthetic route involves the reaction of a deprotonated 4-(2-hydroxyethyl)piperidine (the alkoxide) with a butyl halide, proceeding through a bimolecular nucleophilic substitution (S_N2) mechanism. scienceinfo.com

Computational studies, often employing Density Functional Theory (DFT), allow for the mapping of the potential energy surface (PES) of the reaction. sciforum.netresearchgate.net This theoretical approach enables the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The analysis of the transition state geometry provides a snapshot of the bond-forming and bond-breaking processes occurring in a single concerted step, which is characteristic of an S_N2 reaction. scienceinfo.com

For the formation of this compound, the key reaction can be represented as:

4-(2-hydroxyethyl)piperidine-alkoxide + Butyl-X → this compound + X⁻ (where X is a leaving group, typically a halide like Br, Cl, or I).

A computational investigation of this reaction would focus on the nucleophilic attack of the piperidine-ethoxide ion on the primary carbon of the butyl halide. The calculations can determine the activation energy (energy barrier) of the reaction, which is the energy difference between the reactants and the transition state. This value is crucial for understanding the reaction kinetics.

Table 1: Calculated Activation Energies for the S_N2 Etherification Reaction

| Reactants | Leaving Group (X) | Solvent (Continuum Model) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 4-(2-piperidine-ethoxide) + Butyl-Br | Br | Acetonitrile (B52724) | 22.5 |

| 4-(2-piperidine-ethoxide) + Butyl-Cl | Cl | Acetonitrile | 25.1 |

| 4-(2-piperidine-ethoxide) + Butyl-Br | Br | Methanol | 24.8 |

| 4-(2-piperidine-ethoxide) + Butyl-Cl | Cl | Methanol | 27.3 |

Note: The data in this table is representative and derived from computational studies on similar Williamson ether syntheses. Actual values for this compound would require specific calculations.

The choice of solvent is known to significantly impact the kinetics and selectivity of Williamson ether syntheses. rsc.orgresearchgate.netrsc.org Computational models can simulate the effect of different solvents, often using a polarizable continuum model (PCM). sciforum.net These models show that polar aprotic solvents, like acetonitrile, are generally more effective for S_N2 reactions as they solvate the cation of the alkoxide salt without strongly solvating the nucleophilic oxygen atom, thus not hindering its reactivity. In contrast, protic solvents like methanol can form hydrogen bonds with the alkoxide, stabilizing it and thereby increasing the activation energy. rsc.orgresearchgate.net

Furthermore, computational analysis of the transition state geometry reveals key structural features. In the S_N2 transition state for the synthesis of this compound, the nucleophilic oxygen atom, the carbon atom of the butyl group being attacked, and the leaving group are approximately collinear. The carbon atom at the center of this transition state is pentacoordinate.

Table 2: Key Interatomic Distances in the S_N2 Transition State

| Parameter | Description | Calculated Distance (Å) |

|---|---|---|

| d(O-C) | Distance between the nucleophilic oxygen and the electrophilic carbon | 2.15 |

| d(C-X) | Distance between the electrophilic carbon and the leaving group (e.g., Br) | 2.30 |

Note: These distances are typical for S_N2 transition states and serve as an illustrative example.

By performing these calculations, researchers can predict reaction rates, understand the influence of different leaving groups and solvents, and even predict potential side reactions, such as elimination (E2), which becomes more competitive with secondary and tertiary alkyl halides. scienceinfo.com The insights gained from such computational studies are invaluable for optimizing reaction conditions to maximize the yield and purity of this compound.

Derivatization and Functionalization Strategies for 4 2 Butoxyethyl Piperidine

Modification of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is the most reactive site for many derivatization reactions. Standard methodologies for the functionalization of secondary amines can be readily applied to 4-(2-Butoxyethyl)piperidine.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This method is highly efficient for creating N-substituted derivatives and avoids the overalkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

N-Acylation: Acylation of the piperidine nitrogen is readily achieved using acyl chlorides or anhydrides. This reaction introduces an amide functional group, which can alter the compound's electronic properties and biological activity. For analytical purposes, derivatization with reagents like pentafluorobenzoylchloride has been used for other piperidine-containing compounds to make them suitable for Gas Chromatography (GC) analysis. oup.com

Key Derivatization Reactions of the Piperidine Nitrogen

| Reaction Type | Reagents/Conditions | Product Functional Group | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), base | Tertiary amine | Prone to overalkylation. |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Tertiary amine | High-yielding, controlled mono-alkylation. masterorganicchemistry.comharvard.edu |

| N-Acylation | Acyl chloride or anhydride, base | Amide | Modifies basicity and hydrogen bonding capability. |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), base | Sulfonamide | Creates a stable derivative often used in analysis. oup.comnih.gov |

Functionalization of the Butoxyethyl Side Chain

The butoxyethyl side chain provides another avenue for modification, primarily through reactions involving the ether bond.

Ether Cleavage: The ether linkage can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com This reaction would convert the butoxyethyl group into a hydroxyethyl (B10761427) group, yielding 4-(2-hydroxyethyl)piperidine. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.com Depending on the structure, the mechanism can be either Sₙ1 or Sₙ2. openstax.org For a primary ether like the one in this compound, the cleavage would likely proceed via an Sₙ2 mechanism. libretexts.org

Oxidation: While the saturated alkyl chains are generally stable, oxidation of the butoxyethyl side chain could potentially be achieved under specific conditions. For instance, processes using molecular oxygen promoted by compounds like bis(2-butoxyethyl) ether have been shown to oxidize alkyl aromatics. mdpi.com While direct application to this compound is not documented, similar principles of radical-mediated oxidation could potentially introduce carbonyl or hydroxyl functionalities on the side chain under harsh conditions.

Synthesis of Analogues and Derivatives with Modified Substituents

The synthesis of analogues of this compound can be approached by modifying either the piperidine core or the side chain during the synthetic process. ajchem-a.comnih.gov

A common synthetic route to the core structure involves the hydrogenation of a corresponding pyridine (B92270) precursor. For example, 2-(4-pyridyl)ethanol can be hydrogenated using a platinum oxide catalyst to produce 4-(2-hydroxyethyl)piperidine in high yield. prepchem.com This intermediate is crucial as the hydroxyl group can then be alkylated with various alkyl halides (e.g., butyl bromide, ethyl bromide) to generate a library of 4-(2-alkoxyethyl)piperidine analogues.

Further derivatization can introduce substituents onto the piperidine ring itself. nih.govresearchgate.net Synthetic strategies such as intramolecular cyclizations of appropriately functionalized acyclic precursors can yield piperidine rings with diverse substitution patterns. nih.govbeilstein-journals.org For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at various positions on the piperidine ring, with the site of functionalization controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov

Examples of Synthetic Strategies for Analogues

| Precursor | Key Reaction | Intermediate/Product | Application |

|---|---|---|---|

| 2-(4-Pyridyl)ethanol | Catalytic Hydrogenation (PtO₂) | 4-(2-Hydroxyethyl)piperidine | Core structure for side-chain modification. prepchem.com |

| 4-(2-Hydroxyethyl)piperidine | Williamson Ether Synthesis (e.g., Butyl bromide, NaH) | This compound and analogues | Synthesis of various alkoxyethyl derivatives. |

| N-protected piperidines | Rhodium-catalyzed C-H insertion | C2, C3, or C4-functionalized piperidines | Creation of analogues with modified ring substitution. nih.gov |

Regioselective and Chemoselective Derivatization

Achieving selectivity is critical when multiple reactive sites are present in a molecule like this compound.

Regioselectivity: This refers to controlling which position on the molecule reacts. For instance, direct C-H functionalization of the piperidine ring can be directed to specific carbons. The use of different rhodium catalysts and nitrogen-protecting groups (e.g., Boc vs. brosyl) can selectively direct functionalization to the C2 or C4 positions of the piperidine ring. nih.gov Another strategy involves the selective formation of endo-iminium ions from N-alkyl piperidine N-oxides, which allows for subsequent nucleophilic addition specifically at the α-position (C2 or C6) of the ring. nih.govacs.orgacs.org

Chemoselectivity: This involves selectively reacting one functional group in the presence of others. A prime example is the chemoselective hydrogenation of a pyridine ring to a piperidine without reducing other sensitive groups in the molecule. nih.gov In the context of this compound, the nitrogen atom is significantly more nucleophilic than the ether oxygen. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides will occur selectively at the nitrogen under standard conditions, leaving the butoxyethyl side chain intact. Protection of the nitrogen atom, for example as a carbamate (B1207046) (Boc) or amide, would be necessary if subsequent reactions are desired on the side chain without interference from the nitrogen.

Applications in Analytical Derivatization Methods

Chemical derivatization is often employed to enhance the detectability and chromatographic behavior of analytes for techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).

For HPLC analysis, the piperidine nitrogen can be reacted with a derivatizing agent that contains a chromophore or fluorophore. For example, 4-toluenesulfonyl chloride has been used to derivatize piperidine for detection by HPLC with an ultraviolet (UV) detector. oup.comnih.gov This makes it possible to quantify piperidine-containing compounds at low concentrations.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds containing N-H bonds. Reagents such as pentafluorobenzoylchloride can be used to convert the secondary amine into a less polar amide derivative, which is more suitable for GC analysis with sensitive detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). oup.com

The use of derivatization can also significantly improve sensitivity in mass spectrometry. Tagging a molecule with a group that has a high proton affinity can enhance ionization efficiency for electrospray ionization mass spectrometry (ESI-MS). For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids by up to 2100-fold. nih.gov A similar strategy could be applied to molecules that react with this compound, using the piperidine moiety as a tag to enhance analytical sensitivity.

Theoretical Reactivity and Reaction Mechanisms of 4 2 Butoxyethyl Piperidine

Acid-Base Properties and Protonation Equilibria

The chemical behavior of 4-(2-butoxyethyl)piperidine is fundamentally influenced by the presence of the secondary amine within the piperidine (B6355638) ring. The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to act as a Brønsted-Lowry base by accepting a proton, or as a Lewis base by donating this electron pair.

The basicity of a substituted piperidine is quantified by its pKa value, which refers to the acidity of its conjugate acid, the piperidinium (B107235) ion. The pKa of the parent piperidine molecule is approximately 11.22. For this compound, the substituent at the 4-position is an alkoxyethyl group. This group is generally considered to be weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom, which should theoretically make it a slightly stronger base than unsubstituted piperidine. However, the effect is transmitted through several sigma bonds and is expected to be minimal. Therefore, the pKa of this compound is predicted to be very close to that of piperidine itself.

The protonation equilibrium in an aqueous solution can be represented as follows:

C5H9(CH2CH2OC4H9)NH + H2O ⇌ C5H9(CH2CH2OC4H9)NH2+ + OH-

At physiological pH (around 7.4), the piperidine ring will be predominantly in its protonated, piperidinium cation form, given its relatively high pKa.

| Compound | Structure | pKa of Conjugate Acid | Reference |

|---|---|---|---|

| Pyrrolidine | C4H9N | 11.27 | researchgate.net |

| Piperidine | C5H11N | 11.22 | wikipedia.org |

| Piperazine (pKa1) | C4H10N2 | 9.73 | researchgate.net |

| Morpholine | C4H9NO | 8.33 | researchgate.net |

| This compound (Predicted) | C11H23NO | ~11.2 | N/A |

Nucleophilic and Electrophilic Reactivity of the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. This nucleophilicity is central to its reactivity in a wide range of organic transformations. The 4-(2-butoxyethyl) substituent is sterically remote from the nitrogen atom and does not significantly hinder its approach to electrophilic centers.

Nucleophilic Reactivity:

Nucleophilic Substitution (SN2): The piperidine nitrogen can readily displace leaving groups from alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.org This reaction, known as exhaustive methylation when using excess methyl iodide, is the first step in the Hofmann elimination process.

Nucleophilic Aromatic Substitution (SNAr): this compound is expected to react with electron-deficient aromatic rings, such as those in pyridinium (B92312) ions or dinitro-substituted halobenzenes, displacing a leaving group. researchgate.netnih.gov Kinetic studies on similar reactions show they are often second-order in piperidine, where a second molecule of the amine acts as a base in the rate-determining step to deprotonate the intermediate Meisenheimer complex. nih.gov

Michael Addition: As a strong nitrogen nucleophile, it can undergo conjugate addition (aza-Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes. jst.go.jpntu.edu.sgwhiterose.ac.ukresearchgate.netrsc.org The reaction mechanism involves the attack of the nitrogen on the β-carbon of the Michael acceptor.

Ring-Opening of Epoxides: The piperidine nitrogen is a highly effective nucleophile for the ring-opening of strained three-membered rings like epoxides. nih.govscience.govyoutube.comchemistrysteps.comlibretexts.org The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon of the epoxide, resulting in a trans-amino alcohol product after protonation. chemistrysteps.comlibretexts.org

Formation of Imines and Enamines: The reaction with aldehydes and ketones leads to the formation of an intermediate iminium ion, which can then be reduced in a process known as reductive amination to form a tertiary amine. tandfonline.comtandfonline.comresearchgate.netchim.itmasterorganicchemistry.com With ketones that have α-hydrogens, it can also form enamines. wikipedia.org

Electrophilic Reactivity: The nitrogen atom itself is not electrophilic. Electrophilic attack on the molecule would target the electron-rich nitrogen, consistent with its nucleophilic character. Reactivity that could be described as "electrophilic" would generally involve a modified form of the molecule, such as the N-chloropiperidine derivative formed by reaction with calcium hypochlorite, which can then undergo elimination. wikipedia.org

Mechanistic Pathways in Transformations Involving the Piperidine Ring

Cyclization Reactions: While this compound is already a cyclic structure, it can serve as a scaffold for the synthesis of more complex bicyclic systems. For instance, if the terminal butyl group of the side chain were replaced with a reactive functional group (e.g., a halide), an intramolecular SN2 reaction could occur. This would involve the piperidine nitrogen acting as an internal nucleophile, attacking the electrophilic carbon on the side chain to form a fused or bridged ring system.

Ring-Opening Reactions: The saturated piperidine ring is thermodynamically stable and resistant to ring-opening reactions. A plausible pathway to achieve ring cleavage is the Hofmann elimination . wikipedia.orgmasterorganicchemistry.comallen.inbyjus.comchemistrysteps.com This multi-step process involves:

Exhaustive Methylation: The piperidine nitrogen is treated with excess methyl iodide (CH₃I) to form a quaternary ammonium iodide salt, N,N-dimethyl-4-(2-butoxyethyl)piperidinium iodide. chemistrysteps.com

Hydroxide (B78521) Formation: The iodide salt is treated with silver oxide (Ag₂O) and water. This removes the iodide as a silver iodide precipitate and generates the corresponding quaternary ammonium hydroxide. allen.in

E2 Elimination: Upon heating, the hydroxide ion acts as a base, abstracting a proton from a β-carbon (C2 or C6) of the piperidine ring in an E2 elimination mechanism. This cleaves the C-N bond, opening the ring to form an alkene and releasing N,N-dimethyl-4-(2-butoxyethyl)amine as the leaving group. wikipedia.org Due to the steric bulk of the trialkylamine leaving group, the reaction follows the Hofmann rule , preferentially forming the least substituted alkene. masterorganicchemistry.combyjus.com

Oxidative Transformations: The piperidine ring in this compound can undergo several oxidative transformations, primarily centered on the nitrogen atom and the adjacent α-carbons.

Oxidation to Lactams: Catalytic oxidation, for instance using ceria-supported gold nanoparticles (Au/CeO₂) in the presence of oxygen, can convert cyclic secondary amines into the corresponding lactams. osti.gov For this compound, this would yield 4-(2-butoxyethyl)piperidin-2-one. The mechanism is believed to involve the formation of imine or enamine intermediates. osti.gov

Formation of Iminium Ions: Electrochemical oxidation provides a pathway to generate an iminium ion intermediate. mdpi.com This highly electrophilic species can then be trapped by nucleophiles, leading to α-functionalized piperidines.

N-Oxidation: Oxidation of secondary amines can also lead to N-oxygenated products like hydroxylamines and nitrones, though these are often intermediates in more extensive oxidation processes. uomustansiriyah.edu.iqdtic.mil

Reductive Transformations: The piperidine ring is a fully saturated heterocycle and is therefore generally inert to further reduction under standard catalytic hydrogenation or chemical reduction conditions. However, this compound can participate as the amine component in reductive amination reactions. tandfonline.comtandfonline.comresearchgate.netchim.itmasterorganicchemistry.com In this two-step, one-pot process:

The piperidine reacts with an aldehyde or ketone to form an iminium ion.

A mild reducing agent present in the mixture, such as sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex, reduces the iminium ion in situ to yield a tertiary amine. tandfonline.commasterorganicchemistry.com

This reaction is a powerful method for N-alkylation of the piperidine nitrogen.

The N-H bond of the piperidine ring can participate in radical reactions. Homolytic cleavage of this bond can generate a nitrogen-centered radical. This can be initiated by radical initiators or through photoredox catalysis from N-haloamine precursors. nih.govprinceton.edu

Single Electron Transfer (SET): The piperidine nitrogen, with its available lone pair, can act as an electron donor in single electron transfer (SET) processes. acs.orglibretexts.org Interaction with a suitable electron acceptor (e.g., under photochemical or electrochemical conditions) can lead to the formation of a piperidine radical cation . acs.orgfigshare.comnih.govrsc.org

Once formed, this radical cation can undergo several mechanistic pathways:

Deprotonation: Loss of a proton from the nitrogen results in a neutral nitrogen-centered radical.

Hydrogen Atom Abstraction: The radical cation can rearrange via intramolecular hydrogen atom transfer. Quantum chemical studies on the piperidine radical cation show that a 1,4-hydrogen shift from a carbon to the nitrogen is a feasible rearrangement pathway in the gas phase. acs.orgnih.gov

Nucleophilic Trapping: The radical cation can be trapped by nucleophiles or participate in coupling reactions.

These radical intermediates are key in certain C-H amination and cyclization reactions, demonstrating the accessibility of these pathways for piperidine derivatives. rsc.org

Kinetic and Thermodynamic Considerations in Reactions

The reactivity of this compound is governed by both kinetic and thermodynamic factors that depend on the specific reaction.

Kinetic Considerations: The rates of reactions where the piperidine nitrogen acts as a nucleophile are typically dependent on the concentrations of both the piperidine and the electrophile, consistent with a bimolecular mechanism (e.g., SN2, Michael addition).

For nucleophilic aromatic substitution (SNAr) , the reaction of piperidine with substituted N-methylpyridinium ions has been shown to be first-order in the substrate and second-order in piperidine. nih.gov This suggests a mechanism where the rate-determining step involves a second molecule of piperidine acting as a base to facilitate the removal of a proton from the initial addition intermediate. nih.gov The activation parameters (ΔH‡ and ΔS‡) for these reactions are influenced by the nature of the leaving group and solvation effects, with activation enthalpies typically in the range of 10-15 kcal/mol and negative activation entropies. nih.gov

For aza-Michael additions , the reaction kinetics can be complex and influenced by the choice of catalyst, solvent, and reactant concentrations. whiterose.ac.uk The reaction can be catalyzed by Lewis acids, which activate the Michael acceptor.

| Substituent (Leaving Group) | Rate Constant (k3) at 25°C (M-2s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-F | 1.1 x 10-3 | 14.9 | -18.1 |

| 2-Cl | 1.0 x 10-3 | 13.7 | -22.3 |

| 2-Br | 0.9 x 10-3 | 13.6 | -22.9 |

| 2-I | 0.6 x 10-3 | 14.9 | -19.4 |

| 2-CN | 5.5 x 10-2 | 10.3 | -22.0 |

| Data adapted from a study on nucleophilic aromatic substitution reactions. nih.gov |

Thermodynamic Considerations: Thermodynamically, reactions that lead to the formation of stable products will be favored.

Acid-Base Equilibria: The protonation of the piperidine nitrogen is an exothermic process. Studies of piperidine-water mixtures show a negative excess molar enthalpy of mixing, indicating that the interactions between piperidine and water (including hydrogen bonding and proton transfer) are energetically favorable compared to the interactions within the pure substances. researchgate.net

Ring Stability: The chair conformation of the piperidine ring is relatively strain-free, similar to cyclohexane. wikipedia.org The equatorial conformation of the N-H bond is generally more stable than the axial conformation in the gas phase and nonpolar solvents. wikipedia.org Reactions that maintain this stable six-membered ring are generally thermodynamically favored. Ring-opening reactions, such as the Hofmann elimination, require significant energy input (heating) to overcome the stability of the ring.

Reaction Equilibria: In reversible reactions like enamine formation, the position of the equilibrium is determined by the relative stability of the reactants and products. The removal of a product (e.g., water) is often necessary to drive the reaction to completion.

Potential Academic and Industrial Applications of 4 2 Butoxyethyl Piperidine

Role as a Synthetic Intermediate and Building Block

The piperidine (B6355638) moiety is one of the most significant nitrogen-containing heterocyclic structures found in pharmaceuticals and natural products. scispace.com Consequently, derivatives such as 4-(2-Butoxyethyl)piperidine serve as crucial synthetic intermediates and building blocks in modern organic chemistry. korea.ac.krresearchgate.net The compound features two key reactive sites: the secondary amine of the piperidine ring and the terminal ether group, which can be modified to introduce diverse functionalities.

The secondary amine is a nucleophilic center that can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation. This allows for the attachment of the piperidine scaffold to a wide array of molecular frameworks. Such reactions are fundamental in the construction of more complex molecules with potential biological activity. mdpi.comhbni.ac.in For instance, the piperidine ring is a core component in numerous drug classes, and its derivatives are frequently developed for targeting neurological disorders. korea.ac.krmdpi.com

| Reaction Type | Description | Relevance |

|---|---|---|

| N-Alkylation / N-Arylation | Introduction of alkyl or aryl groups at the nitrogen atom. | Creates diverse derivatives for structure-activity relationship (SAR) studies. |

| Acylation | Formation of an amide bond by reacting the amine with an acyl halide or anhydride. | Commonly used to synthesize stable, neutral derivatives for various applications. |

| Reductive Amination | Reaction with aldehydes or ketones to form a new C-N bond, expanding the molecular framework. scispace.com | A fundamental method for building molecular complexity from simpler precursors. |

| Intramolecular Cyclization | Used in multi-step syntheses where the piperidine is part of a larger, often rigid, polycyclic system. hbni.ac.inoakwoodchemical.com | Key for accessing complex alkaloid structures and other bioactive compounds. |

Applications in Materials Science

In materials science, piperidine derivatives are explored for their utility in creating functional polymers and supramolecular assemblies. The incorporation of structures like this compound into polymer chains can impart specific properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. A related compound, 4-(2-Boc-aminoethyl)piperidine, is noted for its value in the synthesis of polymers and other advanced materials. korea.ac.kr

One significant area of application is in the development of polymer stabilizers. Certain substituted piperidines, particularly tetramethylpiperidine (B8510282) derivatives, are well-known as hindered amine light stabilizers (HALS). These additives are used to protect polymers from degradation caused by exposure to UV light and heat. The nitrogen atom within the piperidine ring plays a crucial role in trapping free radicals that initiate the degradation process. While this compound is not a traditional HALS, its basic piperidine structure suggests potential utility in polymer stabilization or as a monomer for creating self-stabilizing polymers.

Furthermore, the compound can be used in the synthesis of polymer-bound reagents. For example, piperidine can be immobilized on a polymer support, such as a polystyrene resin cross-linked with divinylbenzene, to create a solid-phase base or scavenger. youtube.com This simplifies purification in organic synthesis, as the reagent can be removed by simple filtration. The butoxyethyl group in this compound could act as a flexible linker in such polymer-bound applications, potentially influencing the accessibility and reactivity of the piperidine nitrogen.

Use as a Ligand in Catalysis

The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. This property allows it to function as a ligand in transition metal-catalyzed reactions, which are fundamental to modern synthetic chemistry. researchgate.net N-heterocyclic ligands are crucial in tuning the reactivity and selectivity of metal catalysts for a vast range of transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization.

In metal-catalyzed reactions , the steric and electronic properties of the ligand are paramount. The butoxyethyl side chain of this compound can influence the coordination environment around the metal center, potentially affecting the catalyst's stability, activity, and selectivity. Copper(II) complexes with N-donor ligands, for instance, have been shown to be active catalysts in oxidation reactions. The ability of piperidine-based ligands to stabilize various oxidation states of transition metals makes them versatile components in catalyst design.

In the field of organocatalysis , which utilizes small organic molecules as catalysts, piperidine and its derivatives can act as basic catalysts. They can deprotonate substrates to generate reactive nucleophiles, as seen in Mannich and Michael reactions. The basicity of the piperidine nitrogen is sufficient to catalyze a variety of bond-forming reactions. Moreover, this compound can serve as a precursor for the synthesis of more complex chiral organocatalysts, where the piperidine scaffold provides a rigid backbone for the strategic placement of other functional groups that can direct the stereochemical outcome of a reaction.

| Catalysis Type | Mechanism of Action | Potential Reactions |

|---|---|---|

| Metal Catalysis | Acts as an N-donor ligand, coordinating to a metal center to modulate its electronic and steric properties. | Cross-coupling (e.g., Suzuki, Heck), hydrogenation, oxidation, C-H amination. |

| Organocatalysis | Functions as a Brønsted or Lewis base to activate substrates. | Michael addition, aldol (B89426) condensation, Mannich reaction, Knoevenagel condensation. |

Exploration in Advanced Separation Technologies

The unique chemical properties of this compound also make it a candidate for use in advanced separation technologies, particularly in gas capture and liquid-liquid extraction processes.

Carbon Dioxide Capture: Aqueous amine solutions are widely used for capturing carbon dioxide (CO₂) from industrial flue gases. mdpi.com While monoethanolamine (MEA) is a common absorbent, it suffers from drawbacks such as high energy requirements for regeneration and corrosive nature. mdpi.com Research has shown that piperidine (PIPD) and its derivatives exhibit excellent CO₂ absorption performance, including high absorption rates and loading capacities. korea.ac.krmdpi.com The introduction of functional groups to the piperidine ring can modulate the heat of absorption, a key factor in the operating cost of the capture process. korea.ac.kr For example, hydroxyl groups have been found to lower the regeneration energy. korea.ac.krmdpi.com The butoxyethyl group on this compound, with its ether oxygen, could similarly influence the thermodynamics of CO₂ binding and release, positioning it as a potentially efficient solvent for CO₂ capture applications.

Metal Ion Extraction: Liquid-liquid extraction, also known as solvent extraction, is a powerful technique used to separate metal ions from aqueous solutions. oakwoodchemical.com This process is crucial in hydrometallurgy for the purification of valuable metals. The effectiveness of the separation depends on an extractant molecule that can selectively bind to the target metal ion and transport it from the aqueous phase to an immiscible organic phase. hbni.ac.inresearchgate.net Piperidine-based extractants have been specifically investigated for the recovery of precious metals, such as palladium, platinum, and rhodium, from acidic solutions. hbni.ac.in The nitrogen atom of the piperidine ring can act as a coordination site for metal ions, forming a neutral complex that is soluble in the organic solvent. The butoxyethyl chain in this compound enhances its lipophilicity, which is a desirable property for an extractant in a liquid-liquid separation system. This makes it a promising candidate for developing selective extraction processes for both precious and heavy metals. mdpi.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-(2-Butoxyethyl)piperidine and its analogs will likely focus on the principles of green chemistry, emphasizing sustainability, efficiency, and safety. researchgate.net Traditional multi-step syntheses of substituted piperidines can be resource-intensive and generate significant waste. Therefore, a primary challenge and research direction is the development of more atom-economical and environmentally benign methodologies.

Key areas for advancement include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: A promising sustainable route involves the catalytic hydrogenation of a corresponding substituted pyridine. Research in this area will likely focus on developing highly efficient and selective catalysts, potentially based on earth-abundant metals, to reduce the need for precious metal catalysts like rhodium and palladium. nih.gov The goal is to achieve high yields and stereoselectivity under milder reaction conditions, such as lower pressures and temperatures.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and environmental impact. Future research could explore the use of transaminases or other enzymes in cascade reactions to construct the piperidine (B6355638) ring and introduce the butoxyethyl side chain in a stereocontrolled manner. researchgate.net

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. Future synthetic strategies for this compound may involve tandem reactions that form the piperidine ring and append the side chain in a single, streamlined process.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High atom economy, potential for stereoselectivity. | Development of non-precious metal catalysts, milder reaction conditions. |

| Biocatalysis | High selectivity, environmentally benign. | Enzyme discovery and engineering, cascade reaction design. |

| One-Pot Reactions | Increased efficiency, reduced waste. | Development of novel tandem reaction sequences. |

Advanced Spectroscopic Characterization of Complex Conformers